

Miglyol 840: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Miglyol 840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Miglyol 840**, a versatile excipient utilized in the pharmaceutical and cosmetic industries. This document details its chemical identity, physicochemical properties, and its application in various formulation strategies, particularly for poorly water-soluble drugs. Detailed experimental protocols and logical workflows are provided to assist researchers in leveraging the unique characteristics of **Miglyol 840** for optimal drug delivery.

Core Identity of Miglyol 840

Miglyol 840 is a propylene glycol diester of saturated vegetable fatty acids, specifically caprylic acid (C8) and capric acid (C10).[1][2][3][4] Its chemical name is Propylene Glycol Dicaprylate/Dicaprate.[5] This clear, virtually colorless, and odorless oily liquid is characterized by its low viscosity, high stability against oxidation, and excellent solvent properties for a wide range of active pharmaceutical ingredients (APIs).[1][2][3]

Chemical Structure:

The chemical structure of **Miglyol 840** consists of a propylene glycol backbone esterified with caprylic and capric acids. The general structure is depicted below:

Where R and R' represent the alkyl chains of caprylic (C7H15) and capric (C9H19) acids.

CAS Number:

The primary CAS (Chemical Abstracts Service) number for **Miglyol 840** is 68583-51-7.[6] An alternative CAS number that may be encountered is 77466-09-2.[7]

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Miglyol 840**, compiled from various technical data sheets. These parameters are crucial for formulation design and development.

Table 1: General Properties of **Miglyol 840**

Property	Value	Reference
Appearance	Clear, virtually colorless liquid	[1][2][3]
Odor	Neutral/Odorless	[1][2][3]
INCI Name	Propylene Glycol Dicaprylate/Dicaprate	[7]
Solubility	Soluble in acetone, diethyl ether, ethanol (96%), hexane, isopropanol, and toluene. Miscible with paraffin hydrocarbons and natural oils. Insoluble in water.	[1][3][7]
Oxidation Stability	High stability against oxidation	[1][2][3][7]

Table 2: Chemical and Physical Specifications of **Miglyol 840**

Parameter	Specification	Typical Value	Unit	Method	Reference
Acid Value	max. 0.2	0.03	mg KOH/g	Ph. Eur. 2.5.1	[1]
Hydroxyl Value	max. 10	1	mg KOH/g	Ph. Eur. 2.5.3	[1]
Water Content	max. 0.1	0.02	%	Ph. Eur. 2.5.12	[1]
Viscosity at 20 °C	9 – 12	-	mPa·s	Ph. Eur. 2.2.9	[1]
Color (APHA)	max. 50	-	-	ISO 6271	[1]
Caprylic Acid (C8:0)	50.0 – 80.0	-	%	Ph. Eur. 2.4.22	[1]
Capric Acid (C10:0)	20.0 – 50.0	-	%	Ph. Eur. 2.4.22	[1]
Saponification Value	320 – 335	-	mg KOH/g	-	[4]
Peroxide Value	max. 1.0	-	meq O/kg	-	[4]
Refractive Index (20°C)	1.440 – 1.442	-	-	-	[4]
Density at 20°C	0.91 – 0.93	-	g/cm ³	-	[4]

Applications in Drug Development

Miglyol 840 is a highly versatile excipient with numerous applications in pharmaceutical formulations, primarily aimed at enhancing the delivery of poorly water-soluble drugs.[5][8][9]

Its key applications include:

- **Solvent and Carrier:** Due to its excellent solubilizing capacity, **Miglyol 840** is used as a solvent and carrier for a wide range of APIs in oral, topical, and parenteral formulations.[1][2]

[3]

- Self-Emulsifying Drug Delivery Systems (SEDDS): **Miglyol 840** is a key lipid component in the formulation of SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media. [10][11][12][13] This spontaneous emulsification in the gastrointestinal tract enhances the dissolution and absorption of lipophilic drugs. [11][13][14]
- Topical and Transdermal Delivery: Its emollient properties and ability to enhance skin penetration make it a suitable vehicle for topical and transdermal drug delivery systems. [15] It allows for good spreadability and does not inhibit skin respiration. [1][2][3][7]
- Parenteral Formulations: The low viscosity of **Miglyol 840** makes it a suitable carrier for subcutaneous (s.c.) and intramuscular (i.m.) injections. [1][2][3][16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Miglyol 840** in a drug development setting.

Determination of API Solubility in Miglyol 840

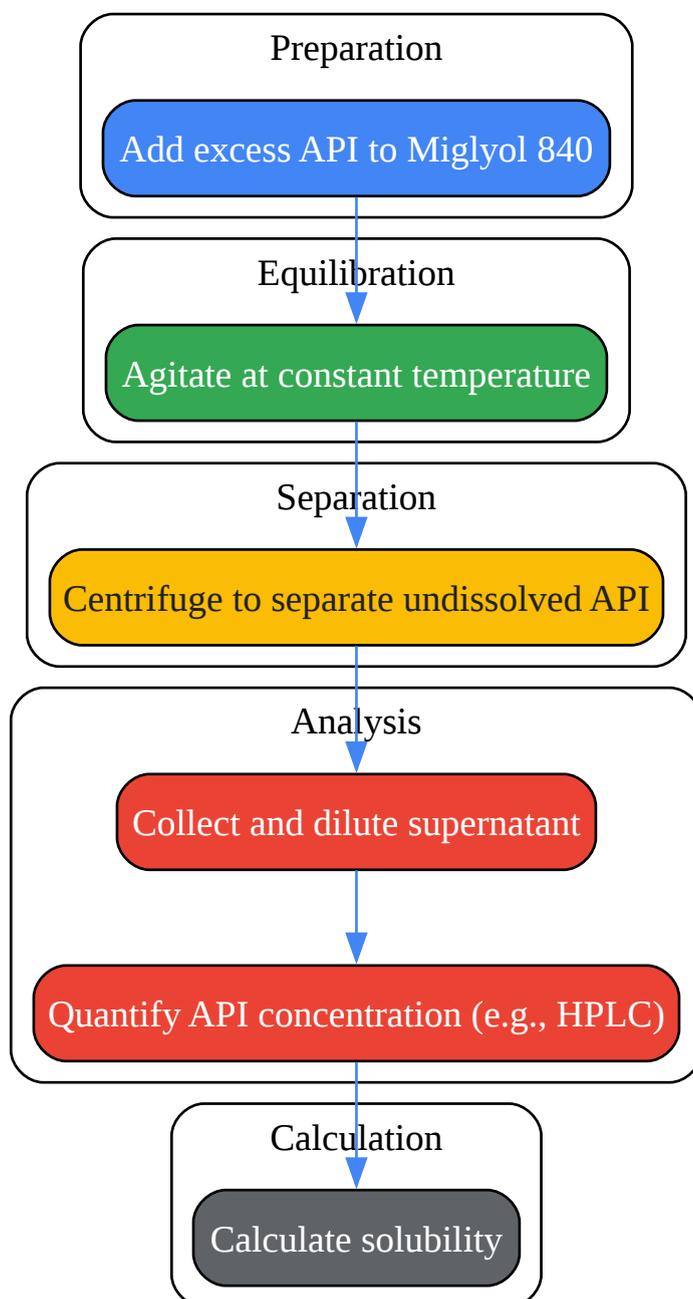
Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in **Miglyol 840**.

Methodology:

- Preparation: Add an excess amount of the API to a known volume or weight of **Miglyol 840** in a sealed container (e.g., a glass vial with a screw cap).
- Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved API from the saturated solution.

- Sampling and Dilution: Carefully collect an aliquot of the supernatant (the saturated solution) and accurately dilute it with a suitable solvent in which the API is freely soluble.
- Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[17]
- Calculation: Calculate the solubility of the API in **Miglyol 840** based on the measured concentration and the dilution factor.

Logical Workflow for API Solubility Determination:



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API Solubility Determination Workflow

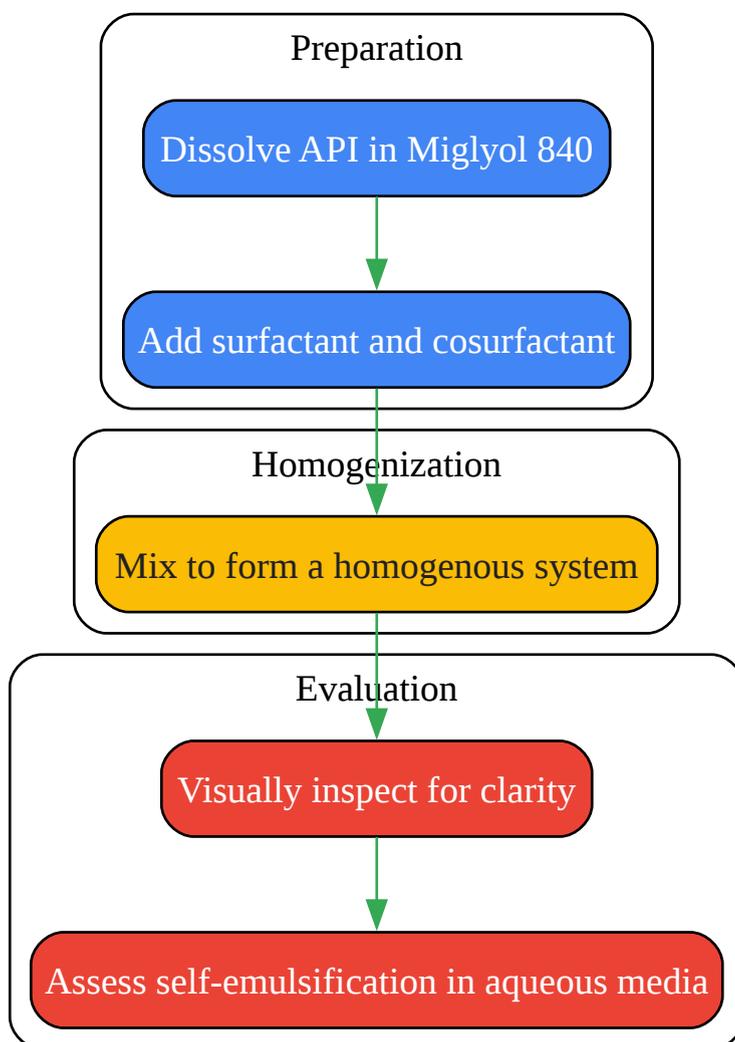
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation using **Miglyol 840** as the lipid phase.

Methodology:

- **Component Selection:** Based on solubility studies and literature review, select a suitable surfactant (e.g., Tween 80, Cremophor RH40) and a cosurfactant/cosolvent (e.g., Transcutol P, Propylene Glycol).[10]
- **API Dissolution:** Dissolve the required amount of the API in **Miglyol 840** by gentle heating and/or vortexing until a clear solution is obtained.
- **Excipient Addition:** Add the selected surfactant and cosurfactant to the oily phase containing the dissolved API.
- **Homogenization:** Mix the components thoroughly using a magnetic stirrer or vortex mixer until a homogenous and isotropic mixture is formed.
- **Visual Inspection:** Visually inspect the resulting formulation for clarity and homogeneity.
- **Self-Emulsification Assessment:** To assess the self-emulsifying properties, add a small volume of the SEDDS formulation (e.g., 1 mL) to a larger volume of an aqueous medium (e.g., 250 mL of water or simulated gastric/intestinal fluid) in a beaker with gentle agitation. Observe the rate of emulsification and the appearance (clarity or turbidity) of the resulting emulsion.

Experimental Workflow for SEDDS Formulation:



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SEDDS Formulation Workflow

In Vitro Drug Release Testing

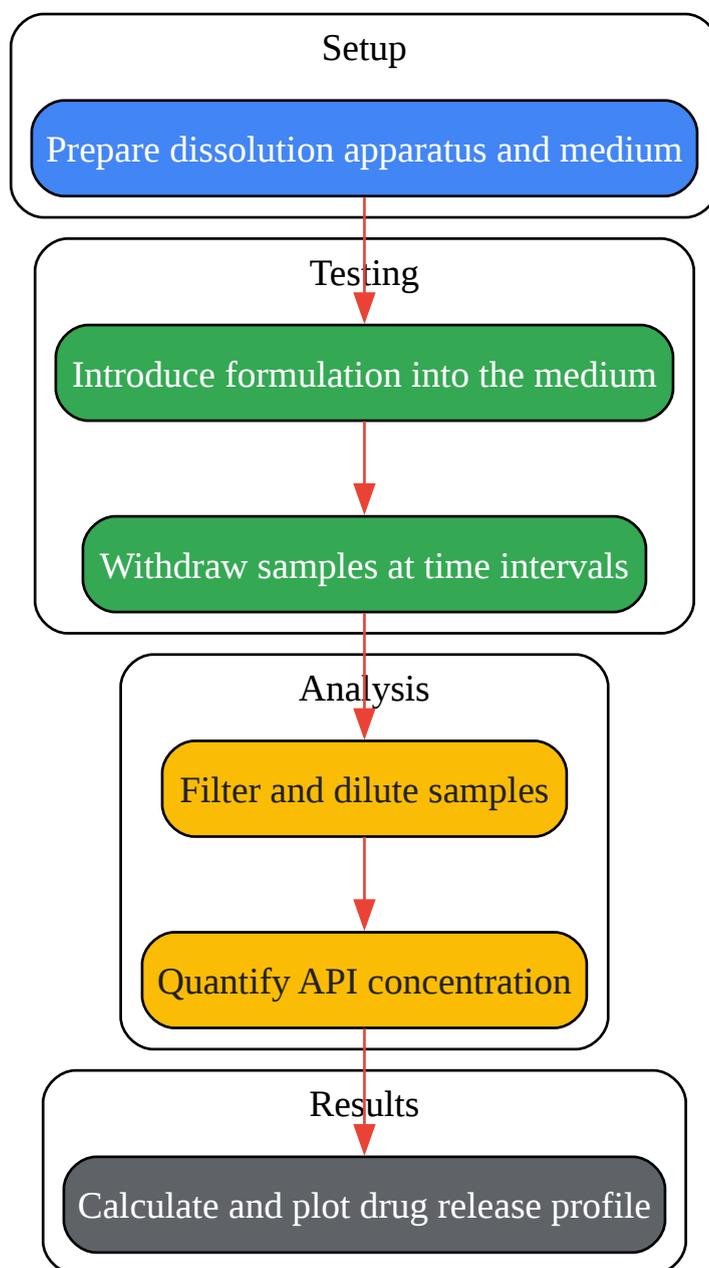
Objective: To evaluate the release profile of the API from a **Miglyol 840**-based formulation.

Methodology:

- Apparatus Setup: Utilize a standard dissolution apparatus, such as USP Apparatus II (paddle method) or USP Apparatus IV (flow-through cell).^{[18][19][20]}

- **Release Medium:** Select a dissolution medium that provides sink conditions for the API. This may include aqueous buffers with the addition of surfactants (e.g., sodium lauryl sulfate) to enhance the solubility of the lipophilic drug.
- **Sample Introduction:** Introduce the formulated drug product (e.g., a filled capsule containing the SEDDS) into the dissolution vessel containing the pre-warmed release medium ($37\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$).
- **Sampling:** At predetermined time intervals, withdraw aliquots of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
- **Sample Preparation:** Filter the collected samples to remove any undissolved particles. Dilute the filtered samples as necessary with a suitable solvent.
- **Quantification:** Analyze the API concentration in the samples using a validated analytical method (e.g., HPLC, UV-Vis).[17]
- **Data Analysis:** Calculate the cumulative percentage of the drug released at each time point and plot the drug release profile.[21]

Logical Workflow for In Vitro Drug Release Testing:



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In Vitro Drug Release Testing Workflow

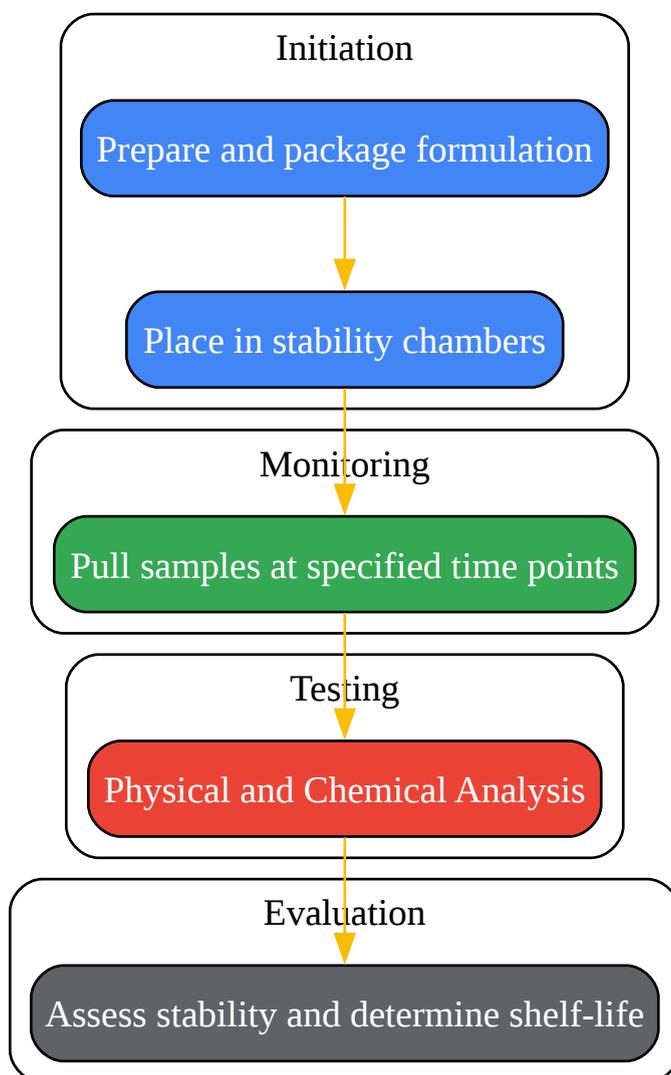
Stability Assessment of Miglyol 840 Formulations

Objective: To evaluate the physical and chemical stability of a drug formulation containing **Miglyol 840** under accelerated storage conditions.

Methodology:

- **Sample Preparation:** Prepare the final drug formulation and package it in the intended container-closure system.
- **Storage Conditions:** Place the samples in stability chambers maintained at controlled temperature and humidity conditions as per ICH guidelines (e.g., 40 °C / 75% RH for accelerated stability).
- **Time Points:** Pull samples from the stability chambers at predetermined time points (e.g., 0, 1, 3, and 6 months).
- **Analytical Testing:** At each time point, evaluate the samples for the following:
 - **Physical Appearance:** Visual inspection for any changes in color, clarity, or phase separation.
 - **Assay:** Determine the concentration of the API to assess for any degradation.
 - **Related Substances/Impurities:** Quantify any degradation products using a stability-indicating analytical method.
 - **For SEDDS:** Evaluate droplet size distribution and self-emulsification performance.
- **Data Evaluation:** Analyze the data to determine the shelf-life and storage recommendations for the drug product.

Logical Relationship for Stability Assessment:



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Stability Assessment Logical Flow

Conclusion

Miglyol 840 is a well-characterized and highly pure excipient that offers significant advantages in the formulation of both oral and topical drug products. Its excellent solubilizing capacity, low viscosity, and high stability make it a valuable tool for addressing the challenges associated with poorly water-soluble APIs. The provided technical information and experimental protocols serve as a foundation for researchers and formulation scientists to effectively utilize **Miglyol 840** in the development of safe, stable, and bioavailable drug delivery systems.

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- To cite this document: BenchChem. [Miglyol 840: A Technical Guide for Formulation Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3283889#miglyol-840-cas-number-and-chemical-structure>]

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